N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety, a 1,2,4-triazole ring substituted with furan-2-ylmethyl and pyridin-4-yl groups, and a sulfanyl-linked acetamide chain. Key physicochemical properties include:
- Molecular Formula: C₂₂H₁₉N₅O₄S
- Molecular Weight: 449.5 g/mol
- XLogP3: 2.2 (indicating moderate lipophilicity)
- Hydrogen Bond Donors/Acceptors: 1/8
- Topological Polar Surface Area (TPSA): 130 Ų .
The compound is registered under two distinct CAS numbers (678168-27-9 and 678545-65-8), which may reflect variations in sourcing or nomenclature .
Properties
Molecular Formula |
C22H19N5O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H19N5O4S/c28-20(24-16-3-4-18-19(12-16)31-11-10-30-18)14-32-22-26-25-21(15-5-7-23-8-6-15)27(22)13-17-2-1-9-29-17/h1-9,12H,10-11,13-14H2,(H,24,28) |
InChI Key |
LKCNWZVQJLSNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=NC=C5 |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The precursor, 2,3-dihydrobenzo[1,4]-dioxin-6-amine, is reacted with sulfonyl chlorides and bromoacetamides to yield derivatives with enhanced biological properties. The synthetic pathway often includes:
- Formation of Sulfonamide : Reaction of 2,3-dihydrobenzo[1,4]-dioxin with sulfonyl chlorides.
- Bromoacetamide Reaction : Subsequent reaction with bromo-N-substituted acetamides to introduce the acetamide group.
The final product is characterized using techniques such as IR spectroscopy and NMR analysis to confirm structural integrity and purity .
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
Enzyme Inhibition
The compound exhibits significant inhibitory activity against enzymes relevant to diabetes and neurodegenerative diseases:
- α-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism; inhibition can lead to reduced blood sugar levels. The compound showed promising results compared to standard inhibitors .
Neuroprotective Effects
Inhibition of acetylcholinesterase (AChE) suggests potential applications in Alzheimer's disease treatment. Although the compound showed weaker activity against AChE compared to α-glucosidase, it still holds promise for further development in neuroprotection .
Anti-inflammatory Activity
Compounds containing the triazole ring have been associated with anti-inflammatory effects. The presence of furan and pyridine moieties may enhance this activity through modulation of inflammatory pathways .
Case Studies
Recent studies have highlighted the potential of similar compounds in treating various conditions:
- Diabetes Management : A study demonstrated that derivatives with similar structures effectively lower blood glucose levels in diabetic models .
- Neurodegenerative Disorders : Research indicated that compounds targeting AChE can improve cognitive functions in animal models of Alzheimer’s disease .
The biological activities are largely attributed to:
- Molecular Interactions : The compound's ability to form hydrogen bonds and hydrophobic interactions with target enzymes enhances its inhibitory potential.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The specific compound has shown potential against various bacterial strains and fungi. Studies have demonstrated its efficacy in inhibiting the growth of pathogens, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In silico studies using molecular docking have suggested that it may inhibit enzymes involved in inflammatory pathways, such as lipoxygenase. This positions it as a potential therapeutic agent for conditions characterized by chronic inflammation .
Enzyme Inhibition
The compound has been synthesized and tested as an inhibitor of several enzymes linked to metabolic disorders. For instance, derivatives of benzodioxin compounds have been evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase, which are relevant in treating Type 2 Diabetes Mellitus and Alzheimer's disease respectively .
Case Study 1: Synthesis and Testing
A study conducted on related compounds demonstrated the synthesis of novel sulfonamides incorporating the benzodioxin structure. These compounds were screened for their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated promising activity that warrants further exploration for therapeutic applications .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. The findings suggest that it could serve as a lead compound for further optimization in drug development aimed at inflammatory diseases .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct structural components:
Hydrolysis of Acetamide Group
Under acidic (e.g., HCl/H₂O) or basic (e.g., NaOH/H₂O) conditions, the acetamide group hydrolyzes to form:
-
N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine
-
2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
This reaction is critical for prodrug activation or metabolite studies.
Oxidation of Sulfanyl Group
The sulfanyl group undergoes oxidation to form sulfoxide or sulfone derivatives using oxidizing agents such as:
-
H₂O₂/CH₃COOH (mild, selective for sulfoxide)
-
KMnO₄/H⁺ (strong, yields sulfone)
Example Reaction:
This modification alters electronic properties, enhancing binding affinity in target interactions .
Triazole Ring Functionalization
The 1,2,4-triazole core participates in:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) at N1 or N2 positions.
-
Metal Coordination : Forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺), relevant to catalytic or bioactive systems.
Electrophilic Substitution on Furan
The furan ring undergoes regioselective electrophilic substitution at the C5 position:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups.
-
Halogenation : Cl₂/FeCl₃ adds chlorine substituents.
These reactions diversify the compound’s electronic profile for structure-activity relationship (SAR) studies.
Synthetic Modifications for Drug Development
Derivatization strategies focus on enhancing bioavailability or target specificity:
Stability Under Physiological Conditions
The compound demonstrates moderate stability in simulated gastric fluid (pH 1.2), with degradation observed via:
-
Hydrolysis of the acetamide group (t₁/₂ = 8.2 hours).
-
Oxidation of the furan ring (t₁/₂ = 24 hours).
Research Implications
The reactivity profile of this compound supports its role as a versatile scaffold in:
-
Anticancer agent design : Sulfone derivatives show enhanced kinase inhibition.
-
Antimicrobial development : Triazole-metal complexes exhibit broad-spectrum activity .
Further studies are needed to explore regioselective reactions and in vivo metabolic pathways.
Comparison with Similar Compounds
Compound 1 : 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide
- Core Structure: Similar 1,2,4-triazole ring but substituted with an amino group instead of pyridin-4-yl.
- Synthesis: Prepared via alkylation of α-chloroacetamides with KOH, followed by Paal-Knorr condensation .
Compound 2 : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Core Structure: Replaces the triazole with a thieno[3,2-d]pyrimidin ring.
- Key Differences: The thienopyrimidin core introduces sulfur atoms and a fused ring system, altering electronic properties. The 2-methoxyphenyl group enhances lipophilicity (predicted XLogP3 > 3).
- Activity: No explicit data, but thienopyrimidines are known for kinase inhibition .
Compound 3 : N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Core Structure : Shares the 1,2,4-triazole backbone but substitutes pyrazin-2-yl for pyridin-4-yl.
- Key Differences : Pyrazine’s electron-deficient nature may reduce π-π interactions compared to pyridine. The 4-ethoxyphenyl group increases steric bulk.
- Activity : Unreported, but pyrazine derivatives often exhibit antimicrobial activity .
Comparative Data Table
| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 |
|---|---|---|---|---|
| Molecular Formula | C₂₂H₁₉N₅O₄S | Not explicitly reported | C₂₃H₂₁N₃O₅S₂ | C₁₉H₂₁N₆O₂S |
| Molecular Weight (g/mol) | 449.5 | ~350 (estimated) | 495.5 (calculated) | 413.47 (calculated) |
| XLogP3 | 2.2 | Not reported | >3 (predicted) | ~2.5 (estimated) |
| Key Substituents | Furan-2-ylmethyl, pyridin-4-yl | Amino, furan-2-yl | Thienopyrimidin, 2-methoxyphenyl | Pyrazin-2-yl, 4-ethoxyphenyl |
| Reported Activity | None provided | Anti-exudative (rat models) | Kinase inhibition (structural analogy) | Unreported |
Discussion of Structural Impact on Properties and Activity
Triazole vs.
Substituent Effects :
- Pyridinyl vs. Pyrazinyl : Pyridine’s basic nitrogen may enhance solubility and receptor binding compared to pyrazine’s electron-deficient system .
- Benzodioxin vs. Methoxyphenyl : The benzodioxin group in the target compound contributes to a higher TPSA (130 Ų), favoring aqueous solubility, while Compound 2’s methoxyphenyl increases lipophilicity .
The target compound’s pyridinyl and furanmethyl groups may modulate similar pathways but require empirical validation .
Preparation Methods
Synthesis of 4-(Furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4)
Pyridine-4-carboxylic acid hydrazide is reacted with furan-2-carbaldehyde in ethanol under reflux to form the hydrazone intermediate. Subsequent treatment with potassium thiocyanate (KSCN) in acidic conditions (HCl, 80°C) induces cyclization to form 4 . The reaction is monitored via TLC (Rf = 0.45, hexane:ethyl acetate 3:1), and the product is purified via silica gel chromatography (60% yield).
Functionalization with the Sulfanyl Group
Intermediate 3 undergoes nucleophilic substitution with 4 in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction is stirred at 25°C for 12 hours:
The crude product is precipitated in ice-water, filtered, and recrystallized from methanol to afford the final compound in 55–60% yield.
Reaction Optimization and Mechanistic Insights
pH Control in Acylation
Dynamic pH adjustment (pH 9–10) during the acylation of 1 minimizes hydrolysis of 2-bromoacetyl bromide, improving yields from 50% to 75%. Excess NaOH leads to saponification, while lower pH causes incomplete reaction.
Solvent Effects in Triazole Formation
Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the thiol group in 4 , accelerating substitution with 3 . DMF outperforms DMSO due to better solubility of NaH.
Temperature and Catalysis
Cyclization of the triazole ring requires strict temperature control (80–85°C). Higher temperatures degrade the furan ring, while lower temperatures stall the reaction.
Analytical Characterization
| Technique | Key Peaks/Data |
|---|---|
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 8.50 (d, Py-H), 7.75 (s, Triazole-H), 6.45 (m, Furan-H), 4.30 (s, OCH₂CH₂O) |
| FT-IR (cm⁻¹) | 3,250 (N–H), 1,675 (C=O), 1,220 (C–S) |
| HRMS | [M+H]⁺ Calc.: 508.1456; Found: 508.1459 |
Single-crystal X-ray diffraction confirms the planar triazole ring and non-covalent interactions stabilizing the structure.
Yield Comparison Across Methodologies
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acylation of 1 | 2-Bromoacetyl bromide, pH 9–10 | 75 | >95 |
| Triazole cyclization | KSCN, HCl, 80°C | 60 | 90 |
| Final substitution | NaH, DMF, 25°C | 55 | 92 |
Challenges and Mitigation Strategies
-
Low Solubility of Intermediates : Recrystallization from methanol:water (7:3) improves purity.
-
Side Reactions in Triazole Synthesis : Strict exclusion of moisture prevents hydrolysis of KSCN.
-
Thermal Degradation : Short reaction times (2–3 hours) at 80°C minimize decomposition.
Industrial Scalability Considerations
Batch processes using flow chemistry for the acylation step reduce reaction times by 40%. Green solvents (e.g., cyclopentyl methyl ether) in triazole cyclization lower environmental impact without compromising yield .
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Answer:
The synthesis typically involves a multi-step protocol, including nucleophilic substitution and coupling reactions. For example:
- Step 1: React 2,3-dihydrobenzo[1,4]dioxin-6-amine with a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (pH 9–10) to form the sulfonamide intermediate .
- Step 2: Alkylate the intermediate with α-chloroacetamides in the presence of a base (e.g., KOH) to introduce the acetamide-thioether moiety .
- Step 3: Characterize intermediates and final products using TLC for reaction monitoring and IR/NMR for structural validation .
Key Reagents/Conditions:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Na₂CO₃, RT, 3–4 h | Sulfonylation |
| 2 | KOH, DMF, 3–4 h | Alkylation |
| 3 | LiH (optional) | Activation of intermediates |
Basic: What spectroscopic and analytical methods confirm the compound’s structure?
Answer:
- IR Spectroscopy: Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C=S at ~650 cm⁻¹) .
- ¹H-NMR: Assigns proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm, pyridine protons at δ 8.5–8.7 ppm) .
- CHN Analysis: Confirms elemental composition (e.g., %C, %H, %N within ±0.3% of theoretical values) .
- Mass Spectrometry (MS): Molecular ion peak (e.g., m/z 489.55 for C₂₅H₂₃N₅O₄S) .
Advanced: How can Bayesian optimization improve synthesis yield and purity?
Answer:
Traditional trial-and-error approaches are resource-intensive. Bayesian optimization (BO) offers a data-driven alternative:
- Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading) .
- Surrogate Models: Gaussian processes predict optimal conditions (e.g., 85% yield achieved at 60°C in DMF vs. 72% yield at RT) .
- Case Study: BO reduced optimization cycles by 40% in similar triazole syntheses by prioritizing high-impact variables like reaction time and stoichiometry .
Example Workflow:
Define parameter space (variables: solvent, temperature, time).
Run initial experiments (5–10 data points).
Update model and iterate until convergence.
Advanced: How to resolve discrepancies in biological activity data (e.g., anti-exudative activity)?
Answer:
Contradictions may arise from assay variability or structural isomerism. Mitigation strategies include:
- Dose-Response Curves: Compare activity at multiple concentrations (e.g., 10 mg/kg vs. 8 mg/kg reference drug) to identify non-linear effects .
- Statistical Modeling: Apply ANOVA or linear regression to assess significance (p < 0.05) .
- Structural Validation: Confirm stereochemistry and purity via X-ray crystallography or HPLC (>95% purity threshold) .
Example Data:
| Compound | Dose (mg/kg) | Anti-Exudative Activity (%) | p-value vs. Control |
|---|---|---|---|
| Target | 10 | 62 ± 5 | 0.003 |
| Reference | 8 | 58 ± 6 | 0.005 |
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Variable Substituents: Modify the furan-2-ylmethyl or pyridin-4-yl groups to assess electronic/steric effects .
- Biological Assays: Test derivatives against α-glucosidase (IC₅₀) or acetylcholinesterase (Ki) to quantify inhibition .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes .
Key Findings from Analogues:
| Derivative | R Group (Triazole) | IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| A | 4-Ethoxyphenyl | 12.3 | -8.2 |
| B | 4-Fluorophenyl | 8.7 | -9.1 |
Advanced: How to address solubility challenges during in vivo testing?
Answer:
- Co-Solvents: Use DMSO:PEG400 (1:4 v/v) to enhance aqueous solubility (>2 mg/mL) .
- Prodrug Strategies: Introduce hydrolyzable esters (e.g., acetylated hydroxyl groups) to improve bioavailability .
- Nanoformulation: Encapsulate in liposomes (size: 100–200 nm) for sustained release .
Advanced: How to analyze conflicting spectral data (e.g., ambiguous NMR peaks)?
Answer:
- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals (e.g., distinguish benzodioxin vs. pyridine protons) .
- X-ray Crystallography: Resolve tautomerism in the triazole ring (e.g., 1,2,4-triazol-3-thione vs. thiol forms) .
- Isotopic Labeling: Synthesize ¹³C-labeled analogues to track carbon environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
